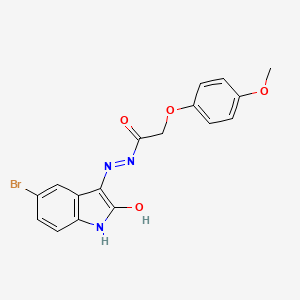
5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(mesitylmethylene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as MTMT, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique chemical structure and potential biological applications. In
Wirkmechanismus
The mechanism of action of MTMT is not fully understood, but it is believed to involve the modulation of various signaling pathways. MTMT has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. MTMT has also been found to activate the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTMT has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MTMT can reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. MTMT has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation.
Vorteile Und Einschränkungen Für Laborexperimente
MTMT has several advantages for lab experiments, including its ease of synthesis, high purity, and low toxicity. However, one limitation of MTMT is its poor solubility in water, which can make it challenging to use in certain assays. Additionally, the mechanism of action of MTMT is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for scientific research on MTMT. One area of interest is the development of MTMT-based drugs for the treatment of inflammatory diseases and cancer. Another direction is the investigation of the molecular targets of MTMT and the elucidation of its mechanism of action. Additionally, the synthesis of MTMT derivatives with improved solubility and potency could lead to the development of more effective drugs. Finally, the use of MTMT in combination with other drugs or therapies could enhance its therapeutic potential.
Synthesemethoden
MTMT can be synthesized through a one-pot reaction between mesityl oxide, thiourea, and acetic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction proceeds through the formation of mesityl isothiocyanate, which subsequently reacts with thiourea to form the desired product. The synthesis of MTMT is relatively simple and yields a high purity product.
Wissenschaftliche Forschungsanwendungen
MTMT has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Studies have shown that MTMT can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in various cell types. MTMT has also been found to scavenge free radicals and protect cells from oxidative stress. Moreover, MTMT has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Eigenschaften
IUPAC Name |
(5Z)-2-sulfanylidene-5-[(2,4,6-trimethylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NOS2/c1-7-4-8(2)10(9(3)5-7)6-11-12(15)14-13(16)17-11/h4-6H,1-3H3,(H,14,15,16)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAHQBBMMGFVIS-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C=C2C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)/C=C\2/C(=O)NC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-2-sulfanyl-5-(2,4,6-trimethylbenzylidene)-1,3-thiazol-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-cyclohexyl-3-piperidinyl)methyl]-2-(1H-pyrazol-1-yl)-N-(3-pyridinylmethyl)acetamide](/img/structure/B6080585.png)
![1-benzyl-5-[(2,5-dimethyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6080588.png)
![2-({[2-(4-methoxyphenyl)ethyl]amino}methylene)-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6080595.png)
![{4-amino-2-[(3-fluorophenyl)amino]-1,3-thiazol-5-yl}(4-methoxyphenyl)methanone](/img/structure/B6080610.png)
![dimethyl [(2-methoxyphenoxy)(phenyl)methyl]phosphonate](/img/structure/B6080612.png)
![8-chloro-N'-[1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)ethylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B6080614.png)
![2-[1-(cyclohexylmethyl)-4-(2,4,5-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6080618.png)
![2-[(3,5-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B6080632.png)
![2-methyl-3-[(4-methylphenoxy)methyl]quinoxaline](/img/structure/B6080638.png)

![6-{[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B6080649.png)
![(1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)(3-methyl-2-thienyl)methanone](/img/structure/B6080662.png)
![2-(4-methoxybenzyl)-4-[4-(1H-pyrazol-1-yl)benzyl]morpholine](/img/structure/B6080666.png)
![2-(4-{1-[3-(2-furyl)propanoyl]-3-pyrrolidinyl}-1-piperidinyl)pyrimidine](/img/structure/B6080674.png)